molecular formula C17H23N3O4S B7051362 N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide

Cat. No.: B7051362
M. Wt: 365.4 g/mol
InChI Key: OTERSEQOWGMRGZ-UHFFFAOYSA-N
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Description

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methylsulfonyl group and an isoindolinone moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and isoindolinone intermediates. The piperidine intermediate can be synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a methylsulfonyl chloride under basic conditions. The isoindolinone intermediate is often prepared via a cyclization reaction involving an appropriate phthalic anhydride derivative.

The final coupling step involves the reaction of the piperidine intermediate with the isoindolinone intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, reagents, and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide: can be compared with other piperidine and isoindolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the piperidine ring with the isoindolinone moiety and the presence of the methylsulfonyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-25(23,24)20-8-6-13(7-9-20)10-18-16(21)12-19-11-14-4-2-3-5-15(14)17(19)22/h2-5,13H,6-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTERSEQOWGMRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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